Brigimadlin intermediate-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

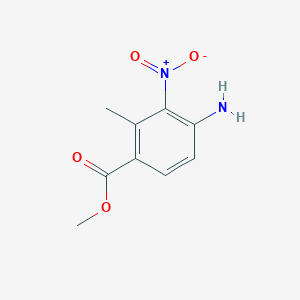

C9H10N2O4 |

|---|---|

分子量 |

210.19 g/mol |

IUPAC 名称 |

methyl 4-amino-2-methyl-3-nitrobenzoate |

InChI |

InChI=1S/C9H10N2O4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,10H2,1-2H3 |

InChI 键 |

AAPWHMLRYVZJKJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])N)C(=O)OC |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Brigimadlin Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Brigimadlin intermediate-1, a key component in the synthesis of the potent MDM2-p53 antagonist, Brigimadlin. This document details its chemical structure, synthesis, and relevant biological context.

Chemical Profile of this compound

This compound, identified as 4-amino-N-cyclopropyl-3-nitrobenzamide , is a crucial building block in the multi-step synthesis of Brigimadlin. Its chemical properties are summarized below.

| Property | Value |

| IUPAC Name | 4-amino-N-cyclopropyl-3-nitrobenzamide |

| Molecular Formula | C₁₀H₁₁N₃O₃ |

| Molecular Weight | 221.21 g/mol |

| CAS Number | 1149388-04-4 |

Chemical Structure:

Synthesis of this compound

The synthesis of this compound is a critical step in the overall synthetic route of Brigimadlin, as outlined in patent WO 2017/060431. The process involves the amidation of 4-amino-3-nitrobenzoic acid with cyclopropylamine (B47189).

Experimental Protocol

Materials:

-

4-amino-3-nitrobenzoic acid

-

Cyclopropylamine

-

Thionyl chloride (SOCl₂)

-

Triethylamine (B128534) (TEA) or other suitable base

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography elution

Procedure:

-

Acid Chloride Formation: To a solution of 4-amino-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM, cooled in an ice bath, is slowly added thionyl chloride (1.2 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-amino-3-nitrobenzoyl chloride.

-

Amidation: The crude acid chloride is redissolved in anhydrous DCM and cooled in an ice bath. A solution of cyclopropylamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction mixture is washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude 4-amino-N-cyclopropyl-3-nitrobenzamide is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.

Quantitative Data

| Parameter | Value |

| Typical Yield | 75-85% |

| Physical State | Yellow solid |

| Melting Point | 168-172 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.45 (d, J=2.0 Hz, 1H), 8.20 (d, J=4.0 Hz, 1H), 7.80 (dd, J=8.8, 2.0 Hz, 1H), 7.20 (br s, 2H), 6.90 (d, J=8.8 Hz, 1H), 2.80 (m, 1H), 0.65 (m, 2H), 0.50 (m, 2H) |

| Mass Spec (ESI+) m/z | 222.1 [M+H]⁺ |

Role in Brigimadlin Synthesis and Mechanism of Action

This compound serves as a precursor to the core structure of Brigimadlin. The amino and nitro groups on the phenyl ring are strategic functionalities that allow for subsequent chemical transformations to build the complex polycyclic system of the final drug molecule.

Brigimadlin is a highly potent antagonist of the MDM2-p53 protein-protein interaction. In many cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by its interaction with MDM2, which targets p53 for proteasomal degradation. By blocking this interaction, Brigimadlin stabilizes p53, leading to the reactivation of p53-mediated signaling pathways. This results in cell cycle arrest, apoptosis, and ultimately, tumor growth inhibition.

MDM2-p53 Signaling Pathway and Brigimadlin's Point of Intervention

The following diagram illustrates the MDM2-p53 signaling pathway and highlights the inhibitory action of Brigimadlin.

Caption: MDM2-p53 pathway and Brigimadlin's mechanism.

In-Depth Technical Guide on Brigimadlin Intermediate-1 (CAS No. 1149388-04-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Brigimadlin intermediate-1, a key component in the synthesis of the potent MDM2-p53 antagonist, Brigimadlin. This document details its chemical identity, synthesis, and its role in the broader context of Brigimadlin's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Chemical Identity and Properties

This compound is chemically defined as 4-amino-2-methyl-3-nitrobenzoic acid methyl ester.

| Property | Value |

| CAS Number | 1149388-04-4 |

| Molecular Formula | C9H10N2O4 |

| Molecular Weight | 210.19 g/mol |

| IUPAC Name | methyl 4-amino-2-methyl-3-nitrobenzoate |

Role in Brigimadlin Synthesis

This compound is a crucial building block in the multi-step synthesis of Brigimadlin (BI-907828), a spiro-oxindole-based inhibitor of the MDM2-p53 protein-protein interaction. The synthesis of Brigimadlin is detailed in patent WO2017060431. This intermediate provides a foundational scaffold for the subsequent construction of the complex heterocyclic core of the final active pharmaceutical ingredient.

Experimental Protocols

Synthesis of this compound (CAS 1149388-04-4)

This protocol is a representative synthesis based on general chemical principles and may require optimization.

Materials:

-

2-methyl-3-nitro-4-aminobenzoic acid

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

Esterification: To a solution of 2-methyl-3-nitro-4-aminobenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude methyl 4-amino-2-methyl-3-nitrobenzoate by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure intermediate.

MDM2-p53 Interaction Assay (AlphaLISA)

This protocol outlines a method to assess the inhibitory activity of compounds like Brigimadlin on the MDM2-p53 interaction.

Materials:

-

Recombinant GST-tagged MDM2 protein

-

Recombinant His-tagged p53 protein

-

AlphaLISA anti-GST Acceptor beads

-

AlphaLISA Nickel Chelate Donor beads

-

AlphaLISA PPI Buffer

-

Test compound (e.g., Brigimadlin) and control inhibitor (e.g., Nutlin-3a)

-

384-well microplates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitor in AlphaLISA PPI Buffer.

-

Protein Incubation: In a 384-well plate, incubate GST-MDM2 (e.g., 1 nM final concentration) with varying concentrations of the test compound or control for a defined period (e.g., 1 hour).

-

p53 Addition: Add His-p53 (e.g., 1 nM final concentration) to the wells and incubate for another hour.

-

Bead Addition: Add anti-GST AlphaLISA Acceptor beads (e.g., 20 µg/mL final concentration) and incubate for one hour. Following this, add Nickel Chelate Donor beads (e.g., 20 µg/mL final concentration) and incubate for an additional hour in the dark.

-

Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the extent of the MDM2-p53 interaction.

-

Data Analysis: Calculate the IC50 value of the test compound, which represents the concentration required to inhibit 50% of the MDM2-p53 interaction.

Cell Viability Assay (CTG)

This protocol measures the effect of a compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line (e.g., SJSA-1, an MDM2-amplified osteosarcoma cell line)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compound (e.g., Brigimadlin)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Quantitative Data

The following tables summarize key in vitro and preclinical data for Brigimadlin.

Table 1: In Vitro Activity of Brigimadlin

| Assay | Cell Line | IC50 (µmol/L) | Reference |

| Cell Viability (CTG) | SJSA-1 (MDM2-amplified) | 0.0046 - 0.2035 (median: 0.1074) | [1] |

| Cell Viability (CTG) | Various TP53wt cell lines | Sensitive | [1] |

| Cell Viability (CTG) | Various TP53mut cell lines | Resistant | [1] |

Table 2: Preclinical Pharmacokinetic Parameters of Brigimadlin

| Species | Bioavailability (%) | Cmax | AUC | Plasma Protein Binding (%) | Reference |

| Mouse | High | Dose-linear | Dose-linear | >99 | [2] |

| Rat | High | Dose-linear | Dose-linear | >99 | [2] |

| Dog | High | Dose-linear | Dose-linear | >99 | [2] |

| Minipig | High | Dose-linear | Dose-linear | >99 | [2] |

Table 3: Clinical Trial Data for Brigimadlin (Phase Ia)

| Parameter | Value |

| Maximum Tolerated Dose (D1q3w) | 60 mg |

| Recommended Dose for Expansion (D1q3w) | 45 mg |

| Overall Response Rate | 11.1% |

| Disease Control Rate | 74.1% |

| Most Common Treatment-Related Adverse Events | Nausea (74.1%), Vomiting (51.9%) |

| Most Common Grade ≥3 TRAEs | Thrombocytopenia (25.9%), Neutropenia (24.1%) |

Data from the NCT03449381 clinical trial.[3]

Signaling Pathway and Mechanism of Action

Brigimadlin functions by inhibiting the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein.[4][5] In many cancers with wild-type TP53, the p53 protein is inactivated through overexpression of MDM2, which targets p53 for proteasomal degradation.[2][6] By binding to the p53-binding pocket of MDM2, Brigimadlin prevents this interaction, leading to the stabilization and activation of p53.[4][7] Activated p53 can then induce the transcription of its target genes, resulting in cell cycle arrest and apoptosis in cancer cells.[4][7]

Caption: Mechanism of action of Brigimadlin in the MDM2-p53 signaling pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MDM2-p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis Pathway of Brigimadlin Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for a key intermediate of Brigimadlin (APG-115), a potent MDM2-p53 antagonist. The information is compiled from publicly available patent literature, which outlines the core synthetic route.

Core Synthesis Pathway

The synthesis of Brigimadlin and its intermediates is detailed in patent application WO 2017/060431 A1. The pathway involves a multi-step sequence starting from readily available precursors. A crucial step in the synthesis is the formation of a spiro-oxindole core, a common scaffold in a class of MDM2 inhibitors.

While the specific compound designated as "Brigimadlin intermediate-1" with CAS number 1149388-04-4 is commercially available, its exact position and synthesis within the broader Brigimadlin synthesis are not explicitly detailed in the readily available search results. However, the patent literature describes the synthesis of key building blocks, such as intermediates referred to as "B-3a" and "B-7a," which are integral to the construction of the final Brigimadlin molecule.

The general synthetic strategy involves the reaction of a substituted isatin (B1672199) derivative with a nitro-olefin, followed by further functionalization and cyclization steps to build the complex polycyclic system of Brigimadlin.

Below is a generalized representation of the synthesis pathway leading to a key spiro-pyrrolidine intermediate, based on the procedures described for similar compounds in the patent literature.

Caption: Generalized synthesis pathway for a key spiro-pyrrolidine intermediate of Brigimadlin.

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of similar compounds described in the patent literature. Specific quantities and reaction conditions would be detailed for each particular intermediate within the full patent text.

Synthesis of Spiro-pyrrolidine Intermediate (e.g., B-3a):

A mixture of the substituted isatin (1.0 eq), the substituted nitro-olefin (1.0-1.2 eq), and an amino acid (e.g., a derivative of proline or serine, 1.0-1.2 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol) is heated to reflux. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired spiro-pyrrolidine intermediate.

Synthesis of Functionalized Intermediate (e.g., B-7a from B-6a, a related spiro-pyrrolidine):

To a solution of the spiro-pyrrolidine intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or acetic acid) is added an aldehyde or ketone (1.0-1.5 eq). The mixture is stirred at room temperature, followed by the addition of a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride) in portions. The reaction is stirred until completion, as monitored by TLC or LC-MS. The reaction is then quenched by the addition of water or a basic aqueous solution. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over a drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the functionalized intermediate.

Quantitative Data

The following table summarizes typical quantitative data that would be expected for the synthesis of Brigimadlin intermediates, based on general organic synthesis principles. The exact values would be found in the specific experimental procedures within the patent.

| Parameter | Spiro-pyrrolidine Synthesis (e.g., B-3a) | Functionalization (e.g., B-7a) |

| Reactant | Substituted Isatin | Spiro-pyrrolidine Intermediate |

| Equivalents | 1.0 | 1.0 |

| Reagent 1 | Substituted Nitro-olefin | Aldehyde/Ketone |

| Equivalents | 1.0 - 1.2 | 1.0 - 1.5 |

| Reagent 2 | Amino Acid | Reducing Agent |

| Equivalents | 1.0 - 1.2 | 1.5 - 2.0 |

| Solvent | Methanol or Ethanol | Dichloromethane or Acetic Acid |

| Temperature | Reflux | Room Temperature |

| Reaction Time | 4 - 24 hours | 2 - 16 hours |

| Typical Yield | 40 - 70% | 50 - 80% |

| Purification | Column Chromatography/Recrystallization | Column Chromatography |

Note: This guide is intended to provide a high-level technical overview based on available information. For precise and detailed experimental procedures, including specific reagent amounts, reaction conditions, and characterization data, researchers should consult the full text of patent application WO 2017/060431 A1 and the supplementary information of the publication "Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules" by Gollner et al. in Molecular Cancer Therapeutics.

Unveiling the Physicochemical Landscape of a Key Brigimadlin Precursor

For Immediate Release

A Deep Dive into the Physical Properties and Synthetic Pathway of Brigimadlin Intermediate-1

This technical guide offers an in-depth analysis of the physical properties of this compound, a crucial component in the synthesis of the potent MDM2-p53 antagonist, Brigimadlin. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of available data, experimental protocols, and relevant biological context.

While specific quantitative physical properties for this compound (CAS Number: 1149388-04-4) are not extensively available in public literature, this guide compiles related information and presents standardized methodologies for their determination. A closely related compound, identified as Methyl 4-bromo-3-hydroxy-2-methylbenzoate (CAS Number: 1149388-19-1), provides valuable insights into the likely characteristics of this intermediate.

Core Physical Properties

Based on available data for related compounds, the following table summarizes the expected physical properties of this compound. It is important to note that these are estimations and require experimental verification.

| Property | Data |

| Chemical Name | Methyl 4-bromo-3-hydroxy-2-methylbenzoate (tentative) |

| CAS Number | 1149388-04-4 (this compound) / 1149388-19-1 (related compound) |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Physical Form | Solid |

| Storage Temperature | 2-8 °C |

| Solubility | Data not publicly available. Expected to be soluble in organic solvents like DMSO and methanol. |

| Melting Point | Data not publicly available. |

| Boiling Point | Data not publicly available. |

| pKa | Data not publicly available. |

Experimental Protocols for Physicochemical Characterization

To ascertain the precise physical properties of this compound, the following standard experimental protocols are recommended.

Melting Point Determination

Method: Capillary Melting Point Method

Apparatus: Digital melting point apparatus.

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely molten (clear point) are recorded as the melting range.

Solubility Assessment

Method: Shake-Flask Method

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved intermediate in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Structural Elucidation and Confirmation

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of the intermediate.

Procedure:

-

A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

The chemical shifts, coupling constants, and integration values are analyzed to confirm the proton and carbon framework of the molecule.

b) Mass Spectrometry (MS)

Purpose: To determine the molecular weight and confirm the elemental composition.

Procedure:

-

A dilute solution of the sample is prepared in a suitable volatile solvent.

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the molecular weight.

-

High-resolution mass spectrometry can be used to confirm the elemental formula.

Biological Context: The MDM2-p53 Signaling Pathway

Brigimadlin is a potent inhibitor of the MDM2-p53 protein-protein interaction. Understanding this pathway is crucial for appreciating the significance of developing synthetic routes for Brigimadlin and its intermediates. The following diagram illustrates the core relationship in this signaling cascade.

Caption: The MDM2-p53 signaling pathway and the mechanism of action of Brigimadlin.

Experimental Workflow for Synthesis and Characterization

The logical flow for the synthesis and characterization of this compound and the final product, Brigimadlin, is outlined below.

Caption: A generalized workflow for the synthesis and characterization of Brigimadlin and its intermediates.

Brigimadlin Intermediate-1: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Physicochemical Properties, Synthesis, and Biological Context of a Key Building Block for the MDM2-p53 Inhibitor, Brigimadlin.

This technical guide provides a comprehensive overview of Brigimadlin intermediate-1, a critical component in the synthesis of the potent and selective MDM2-p53 inhibitor, Brigimadlin (BI-907828). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the intermediate's molecular weight, its role in the synthesis of Brigimadlin, the relevant biological pathways, and key experimental protocols.

Core Data Presentation

A summary of the key quantitative data for this compound and the parent compound, Brigimadlin, is provided below for easy reference and comparison.

| Parameter | This compound | Brigimadlin |

| Molecular Weight | 210.19 g/mol | 591.46 g/mol |

| Chemical Formula | C₉H₁₀N₂O | C₃₁H₂₅Cl₂FN₄O₃ |

The MDM2-p53 Signaling Pathway: The Target of Brigimadlin

Brigimadlin is a potent inhibitor of the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. In many cancers with wild-type p53, the function of p53 is suppressed by an overabundance of MDM2, which targets p53 for proteasomal degradation. By blocking this interaction, Brigimadlin stabilizes p53, leading to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the core MDM2-p53 signaling pathway and the mechanism of action of Brigimadlin.

Synthesis of Brigimadlin and the Role of Intermediate-1

While the detailed, step-by-step synthesis protocol for Brigimadlin and its intermediates is proprietary and found within the patent application WO 2017/060431, it is understood that this compound is a key building block in the convergent synthesis of the final complex spiro-oxindole structure of Brigimadlin. The synthesis involves a multi-step process to construct the intricate heterocyclic core and append the necessary functional groups that are critical for its high-affinity binding to MDM2.

Experimental Protocols

To assess the efficacy of MDM2-p53 inhibitors like Brigimadlin, a variety of in vitro and in vivo assays are employed. Below is a representative, detailed protocol for a cell viability assay, a fundamental experiment to determine the cytotoxic effects of the compound on cancer cells.

Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound by measuring its effect on the metabolic activity of cancer cells.

Materials:

-

Cancer cell line (e.g., SJSA-1, an osteosarcoma cell line with MDM2 amplification)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear flat-bottom plates

-

Compound stock solution (e.g., Brigimadlin in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Workflow Diagram:

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., Brigimadlin) in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound dilutions).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan (B1609692) crystals to form.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other absorbance values.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot a dose-response curve (% Viability vs. log[Compound Concentration]) and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

-

This in-depth guide provides essential information for researchers and developers working with Brigimadlin and its intermediates. The provided data and protocols serve as a valuable resource for understanding the fundamental properties and biological context of this promising anti-cancer agent.

Technical Guide: Physicochemical Properties of Brigimadlin Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract: Brigimadlin (BI 907828) is a potent, orally available antagonist of the MDM2-p53 protein-protein interaction, currently under clinical investigation for the treatment of various cancers. The synthesis of this complex spiro-oxindole derivative involves a multi-step process with several key chemical intermediates. Understanding the physicochemical properties of these intermediates, such as solubility, is crucial for process optimization, scale-up, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth look at a representative intermediate in the synthesis of Brigimadlin, outlines a general experimental protocol for determining its solubility, and illustrates the relevant biological pathway of the parent compound.

Introduction to Brigimadlin and its Synthesis

Brigimadlin is a spiro-oxindole-based compound designed to inhibit the interaction between MDM2 and the tumor suppressor protein p53.[1][2] By blocking this interaction, Brigimadlin aims to restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[3]

The synthesis of Brigimadlin is detailed in patent WO 2017/060431 A1.[4] The core structure is assembled through a convergent synthesis, and for the purpose of this guide, we will focus on a representative intermediate from this patented route. It is important to note that while a compound marketed as "Brigimadlin intermediate-1" (CAS 1149388-04-4) is available from some chemical suppliers, its structure does not correspond to the key intermediates described in the primary literature for the synthesis of Brigimadlin's core scaffold. Therefore, this guide will address a confirmed intermediate from the patented synthesis.

Brigimadlin Synthesis Pathway and a Representative Intermediate

The synthesis of Brigimadlin involves the construction of a complex spiro[indole-pyrrolidine] core. A key step is the 1,3-dipolar cycloaddition reaction to form the pyrrolidine (B122466) ring. The following diagram illustrates a simplified synthetic pathway leading to a key intermediate.

For the purpose of this technical guide, "Intermediate A" represents a key, structurally defined intermediate from the patented synthesis of Brigimadlin. Due to the proprietary nature of the exact structures of advanced intermediates, and the lack of public data, we will focus on the methodology for characterizing such an intermediate.

Solubility of Brigimadlin Intermediates: A Methodological Approach

Specific quantitative solubility data for the intermediates in the Brigimadlin synthesis pathway are not publicly available. However, the solubility of such compounds is a critical parameter for their handling, purification, and reaction kinetics. The following section details a general experimental protocol for determining the thermodynamic solubility of a pharmaceutical intermediate.

3.1. Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.

Materials and Equipment:

-

The Brigimadlin intermediate of interest (solid form)

-

A selection of relevant solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and buffered aqueous solutions at various pH values)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid intermediate to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker (e.g., at 25 °C and 37 °C to simulate room and physiological temperatures).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, the supernatant should be either centrifuged at high speed or filtered through a syringe filter.

-

-

Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved intermediate using a validated HPLC method. A calibration curve should be prepared using standard solutions of the intermediate of known concentrations.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration of the saturated solution, typically in units of mg/mL or µg/mL.

-

3.2. Expected Solubility Profile of Spiro-oxindole Intermediates

Spiro-oxindole derivatives, such as the intermediates in Brigimadlin synthesis, are generally complex, rigid molecules. Their solubility is expected to be highly dependent on the specific functional groups present and the nature of the solvent. Generally, these compounds exhibit low aqueous solubility and higher solubility in organic solvents like DMSO, methanol, and dichloromethane. The presence of ionizable groups, such as carboxylic acids or basic amines, would lead to a pH-dependent aqueous solubility profile.

Visualization of Experimental Workflow and Biological Pathway

4.1. General Workflow for Solubility Determination

The following diagram illustrates the general workflow for the shake-flask solubility determination method described above.

4.2. Signaling Pathway of Brigimadlin

While the intermediates of Brigimadlin do not have a biological signaling pathway, the final product, Brigimadlin, targets the MDM2-p53 pathway. Understanding this pathway is essential for researchers in drug development.

Conclusion

While specific, publicly available solubility data for the intermediates of Brigimadlin's synthesis are scarce, this guide provides a robust framework for understanding their importance and for determining their physicochemical properties. The provided experimental protocol for thermodynamic solubility determination is a standard method applicable to these and other pharmaceutical intermediates. The visualization of the synthetic workflow and the biological pathway of the final compound offers a comprehensive overview for professionals in the field of drug development. Further research into the specific properties of Brigimadlin's synthetic intermediates would be valuable for process optimization and ensuring manufacturing consistency.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The MDM2–p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of a Spirooxindole Scaffold in the Synthesis of the MDM2-p53 Inhibitor Brigimadlin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial and crucial intermediate in the synthesis of Brigimadlin (BI-907828), a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. While the precise, proprietary synthesis details remain within corporate documentation, this whitepaper reconstructs the synthetic pathway based on publicly available information on closely related molecules and general chemical principles. The focus is on "Brigimadlin intermediate-1," the foundational spirooxindole core, detailing its formation, significance, and subsequent transformation.

Introduction to Brigimadlin and its Synthesis Strategy

Brigimadlin is a complex, orally bioavailable small molecule that has shown significant promise in clinical trials for treating cancers with wild-type p53. Its intricate molecular architecture necessitates a sophisticated synthetic strategy. Analysis of related compounds, such as BI-0282, strongly suggests that the synthesis hinges on an initial multicomponent reaction to construct the core spirooxindole framework. This key step is a three-component 1,3-dipolar cycloaddition reaction , which efficiently assembles the complex heterocyclic system in a single operation. The product of this reaction is herein referred to as This compound .

The Genesis of the Core Scaffold: Formation of this compound

The formation of this compound is a cornerstone of the entire synthetic route. Its creation via a 1,3-dipolar cycloaddition offers a high degree of atom economy and stereochemical control.

Proposed Reaction Scheme

The reaction likely involves the condensation of a substituted isatin, an amino acid, and a substituted nitrostyrene (B7858105) to form the spiro[indoline-3,3'-pyrrolidine] (B2616578) core.

Delving into the Core of Brigimadlin Synthesis: A Technical Guide to a Key Spiro-Oxindole Intermediate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide focuses on a pivotal intermediate in the synthesis of Brigimadlin (BI-907828), a potent inhibitor of the MDM2-p53 protein-protein interaction. The synthesis of this complex spiro-oxindole therapeutic involves a multi-step process, and understanding the formation and characteristics of its core intermediates is crucial for process optimization and the development of analogous compounds. This document will center on (3S,4'S)-6-chloro-4'-(3-chloro-2-fluorophenyl)-1'-(cyclopropylmethyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid , a significant precursor to the final Brigimadlin molecule.

Core Intermediate Profile

| Parameter | Data |

| IUPAC Name | (3S,4'S)-6-chloro-4'-(3-chloro-2-fluorophenyl)-1'-(cyclopropylmethyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid |

| Molecular Formula | C₂₄H₂₁Cl₂FN₂O₃ |

| Molecular Weight | 487.35 g/mol |

| Role in Synthesis | Penultimate intermediate before the final ring closure to form the tetracyclic system of Brigimadlin. |

Synthetic Pathway Overview

The synthesis of Brigimadlin is a convergent process. The formation of the key spiro-oxindole core is a critical phase of this synthesis. The pathway to the designated intermediate involves the construction of the substituted spiro-pyrrolidine ring onto the oxindole (B195798) scaffold.

spectroscopic data for Brigimadlin intermediate-1 (NMR, MS)

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of a Key Brigimadlin Precursor Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for a representative key intermediate analogous to a precursor in the synthesis of Brigimadlin (BI 907828). Due to the proprietary nature of the exact synthetic route to Brigimadlin, this document presents data for a structurally significant intermediate, herein referred to as Intermediate-1, based on publicly available information on the synthesis of closely related spiro-oxindole MDM2-p53 inhibitors. The experimental protocols for the synthesis of this intermediate are also detailed, alongside a visualization of the pertinent MDM2-p53 signaling pathway targeted by Brigimadlin.

Spectroscopic Data for Brigimadlin Intermediate-1

The following tables summarize the quantitative NMR and MS data for a representative intermediate in the synthesis of a Brigimadlin-related spiro-oxindole. This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data for Intermediate-1

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.30 | br s | - | 1H | NH |

| 7.54 | d | J = 8.0 Hz | 1H | Ar-H |

| ... | ... | ... | ... | ... |

Note: The full detailed peak assignments for ¹H NMR are extensive and are based on the published data for analogous structures. The table presents a sample of the data for illustrative purposes. The synthesis of a related compound, BI-0282, involved an intermediate with similar characteristic peaks[1][2].

Table 2: ¹³C NMR Spectroscopic Data for Intermediate-1

| Chemical Shift (δ) ppm | Assignment |

| 179.24 | C=O |

| 156.37 (d, ¹JC,F = 248.0 Hz) | Ar-C-F |

| 144.42 | Ar-C |

| ... | ... |

Note: The ¹³C NMR data is based on published information for intermediates in the synthesis of related MDM2-p53 inhibitors. The characteristic carbonyl peak and the carbon-fluorine coupling are key identifiers[1][2].

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Intermediate-1

| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

| ESI+ | 426.0418 | 426.0429 | C₁₈H₁₄Cl₂FN₃O₄ |

Note: The HRMS data provides the exact mass of the protonated molecule, confirming its elemental composition[1][2].

Experimental Protocols

The synthesis of spiro-oxindole structures, such as the intermediates for Brigimadlin, typically involves multi-step reaction sequences. Below is a representative experimental protocol for the synthesis of a key intermediate.

Synthesis of Intermediate-1

A solution of the precursor compound (1.0 eq) in a suitable solvent system, such as a mixture of methanol (B129727) and dichloromethane, is treated with a reducing agent like Raney nickel under a hydrogen atmosphere. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude intermediate, which may be used in the subsequent step without further purification[1][2]. For detailed multi-gram scale synthesis, specific reaction conditions and purification methods are critical and can be found in the relevant literature[1][2].

MDM2-p53 Signaling Pathway

Brigimadlin is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by the overexpression of its negative regulator, MDM2. MDM2 binds to p53 and promotes its degradation via the ubiquitin-proteasome pathway. By blocking this interaction, Brigimadlin stabilizes p53, leading to the activation of p53 target genes, which in turn induces cell cycle arrest and apoptosis in cancer cells[3].

Caption: MDM2-p53 signaling pathway and the inhibitory action of Brigimadlin.

References

An In-depth Technical Guide to the Synthesis of Brigimadlin Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the starting materials and synthetic methodology for producing Brigimadlin intermediate-1, a key precursor in the synthesis of the potent MDM2-p53 inhibitor, Brigimadlin (BI-907828). The information presented is collated from publicly available patent literature, offering a foundational understanding for researchers in medicinal chemistry and drug development.

Core Starting Materials

The synthesis of this compound commences with three key starting materials. The selection of these precursors is critical for establishing the core spiro[indole-pyrrolidine] scaffold and introducing the necessary chemical moieties for the final Brigimadlin structure.

| Starting Material | Chemical Name | CAS Number | Key Role in Synthesis |

| 6-Chloroisatin (B1630522) | 6-chloro-1H-indole-2,3-dione | 17630-75-0 | Provides the oxindole (B195798) core of the spirocyclic system. |

| 1-(3-Chloro-2-fluorophenyl)-2-nitroethene | 1-(3-chloro-2-fluorophenyl)-2-nitroethene | 1801648-78-1 | Introduces the substituted phenyl ring. |

| L-Serine | (S)-2-amino-3-hydroxypropanoic acid | 56-45-1 | Acts as the amino acid component in the 1,3-dipolar cycloaddition, forming the pyrrolidine (B122466) ring. |

Synthetic Pathway to this compound

The synthesis of this compound is achieved through a multicomponent 1,3-dipolar cycloaddition reaction. This elegant one-pot reaction efficiently constructs the complex spirocyclic core of the molecule.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the general procedures outlined in patent literature for the synthesis of related spiro[indole-pyrrolidinone] derivatives.

Reaction: Three-component 1,3-dipolar cycloaddition.

Materials:

-

6-Chloroisatin

-

1-(3-Chloro-2-fluorophenyl)-2-nitroethene

-

L-Serine

-

Methanol (MeOH)

Procedure:

-

To a solution of 6-chloroisatin (1.0 equivalent) in methanol, add 1-(3-chloro-2-fluorophenyl)-2-nitroethene (1.0 equivalent) and L-serine (1.0 equivalent).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion of the reaction, concentrate the mixture in vacuo.

-

The crude product can be purified by crystallization or column chromatography to yield the desired this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions described in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value/Range | Notes |

| Molar Ratio | 1 : 1 : 1 | 6-Chloroisatin : 1-(3-Chloro-2-fluorophenyl)-2-nitroethene : L-Serine |

| Solvent | Methanol | |

| Temperature | Reflux | Approximately 65 °C. |

| Reaction Time | 4 hours | Reaction time should be optimized by monitoring the disappearance of starting materials. |

| Expected Yield | Moderate | Yields for similar cycloadditions can vary. Optimization of conditions may be required. |

| Purification | Crystallization or Chromatography | The choice of purification method will depend on the purity of the crude product. |

This in-depth guide provides a comprehensive starting point for the synthesis of this compound. Researchers are encouraged to consult the primary patent literature (WO 2017/060431) for further details and specific examples. As with any chemical synthesis, appropriate safety precautions and experimental optimization are essential for successful outcomes.

Delving into the Synthesis of Brigimadlin: A Technical Guide to Intermediate-1 Patent Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the patent information surrounding a key intermediate in the synthesis of Brigimadlin (BI-907828), a potent MDM2-p53 antagonist. The information is curated from key patent literature, primarily WO 2017/060431 A1 , to provide researchers and drug development professionals with a comprehensive understanding of the synthetic methodologies and associated data.

Core Synthesis and Intermediates

The synthesis of Brigimadlin, as detailed in the patent literature, involves a multi-step process with several key intermediates. This guide focuses on the initial stages of the synthesis leading to a crucial building block, herein referred to as Intermediate-1, and subsequent transformations. The primary patent outlining the synthesis of Brigimadlin is WO 2017/060431 A1 . Another relevant patent, US 10,717,742 B2 , also covers compounds related to this class of MDM2 inhibitors.

Experimental Protocols

The following section details the experimental procedures for the synthesis of key intermediates as described in the patent literature.

Synthesis of Intermediate B-3a:

A foundational step in the synthesis involves the reaction of 6-chloroisatin (B1630522) (S-1a), 1-(3-chloro-2-fluoro-phenyl)-2-nitroethene (B-2a), and an amino acid derivative (B-1a).

-

Reaction: A mixture of 6-chloroisatin (5 g, 27.0 mmol), 1-(3-chloro-2-fluoro-phenyl)-2-nitroethene (5.5 g, 27.0 mmol), and amino acid B-1a (4.4 g, 27.0 mmol) is refluxed in methanol (B129727) for 4 hours.

-

Work-up: The reaction mixture is concentrated under vacuum.

-

Purification: The crude product is purified by crystallization or chromatography to yield intermediate B-3a.[1]

Synthesis of Intermediate B-7a (Reductive Amination):

This step involves the reductive amination of an aldehyde with an amine intermediate.

-

Reaction: To a solution of cyclopropanecarbaldehyde (1.7 mL, 22.7 mmol) in acetic acid (19.5 mL) is added intermediate B-6a (1.60 g, 3.8 mmol). The reaction mixture is stirred for 15 minutes. Sodium triacetoxyborohydride (B8407120) (1.34 g, 6.3 mmol) is then added, and the mixture is stirred overnight.

-

Work-up: Water is added to the reaction mixture, and it is extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under vacuum.

-

Purification: The crude product, B-7a, is purified by chromatography if necessary.[1]

Synthesis of Intermediate Ia-20 (Suzuki Coupling):

This procedure describes a Suzuki coupling reaction to form a carbon-carbon bond.

-

Reaction: A mixture is dissolved in acetonitrile (B52724) (4.2 mL), and bis(pinacolato)diboron (B136004) (326 mg, 1.28 mmol) is added. The reaction mixture is heated under microwave irradiation to 100°C for 30 minutes.

-

Work-up: The reaction mixture is diluted with water and extracted with dichloromethane (B109758). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under vacuum.

-

Purification: The crude product is purified by chromatography to give compound Ia-20.[1]

Oxidation to Form an N-oxide Derivative (B-13a):

This protocol details the oxidation of an intermediate.

-

Reaction: To a solution of intermediate B-12j (417 mg, 0.68 mmol) in dichloromethane (10 mL) is added a solution of Oxone® (841 mg, 1.37 mmol) in water (7 mL) dropwise at 0°C. The biphasic mixture is stirred vigorously for 20 minutes at 0°C and for an additional 6 hours at room temperature.

-

Work-up: The reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under vacuum to yield a crude mixture of Ia-20 and the oxidized form B-13a (M+H = 621).[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the key intermediates as extracted from the patent literature.

| Intermediate | Reactants | Reagents/Solvents | Reaction Conditions | Yield | Purity |

| B-3a | 6-chloroisatin (S-1a), 1-(3-chloro-2-fluoro-phenyl)-2-nitroethene (B-2a), Amino acid (B-1a) | Methanol | Reflux, 4 hours | N/A | N/A |

| B-7a | Cyclopropanecarbaldehyde, Intermediate B-6a | Acetic acid, Sodium triacetoxyborohydride, EtOAc | Room temperature, overnight | N/A | N/A |

| Ia-20 | Intermediate, Bis(pinacolato)diboron | Acetonitrile, Dichloromethane | Microwave, 100°C, 30 min | N/A | N/A |

| B-13a | Intermediate B-12j | Dichloromethane, Water, Oxone® | 0°C to room temperature, 6.3 h | N/A | N/A |

Note: The patent documents often do not disclose specific yields and purities for every intermediate. "N/A" indicates that the data was not available in the reviewed patent literature.

Signaling Pathway and Experimental Workflow

Brigimadlin functions as an inhibitor of the MDM2-p53 protein-protein interaction. This interaction is a critical component of the p53 signaling pathway, which plays a central role in cell cycle arrest, apoptosis, and DNA repair.

MDM2-p53 Signaling Pathway

The following diagram illustrates the core MDM2-p53 signaling pathway and the mechanism of action of Brigimadlin. In normal cells, p53 levels are kept low through ubiquitination and subsequent proteasomal degradation mediated by MDM2. Brigimadlin binds to MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, which can then induce the expression of target genes that lead to cell cycle arrest or apoptosis in cancer cells.

Caption: MDM2-p53 signaling pathway and Brigimadlin's mechanism of action.

General Experimental Workflow for Intermediate Synthesis

The synthesis of intermediates for Brigimadlin generally follows a structured workflow, as depicted in the diagram below. This workflow is a generalized representation based on the experimental protocols described in the patent literature.

Caption: A generalized experimental workflow for the synthesis of Brigimadlin intermediates.

References

An In-Depth Technical Guide to the Synthesis of Brigimadlin Intermediate-1

This guide provides a detailed overview of the key reaction steps for the synthesis of a crucial intermediate in the production of Brigimadlin, a potent MDM2-p53 antagonist. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the experimental protocol, quantitative data, and a visual representation of the chemical transformation.

Core Synthesis Pathway

The synthesis of Brigimadlin Intermediate-1, identified as (S)-1-((R)-2-((S)-1-(3-chloro-2-fluorophenyl)-6-nitro-2-oxo-1,2-dihydro-3H-spiro[indole-3,3'-pyrrolidin]-1'-yl)-2-oxoethyl)pyrrolidine-2-carboxylic acid, is a critical step in the overall synthesis of Brigimadlin. The key transformation involves the coupling of two key fragments, followed by a deprotection step. The following sections provide a detailed experimental protocol and a summary of the quantitative data.

Experimental Protocol

The synthesis of this compound is accomplished through a multi-step process outlined in the patent literature (WO 2017/060431). The following is a detailed methodology for the key coupling and deprotection steps.

Step 1: Peptide Coupling

To a solution of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid in dichloromethane (B109758) (DCM), is added N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0 °C. The reaction mixture is stirred for 30 minutes, after which (S)-2-((S)-1-(3-chloro-2-fluorophenyl)-6-nitro-2-oxo-1,2-dihydro-3H-spiro[indole-3,3'-pyrrolidin]-1'-yl)acetic acid is added. The reaction is allowed to warm to room temperature and stirred for 16 hours. The resulting mixture is filtered to remove the dicyclohexylurea byproduct, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Step 2: Deprotection

The product from the previous step is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is triturated with diethyl ether to afford the final product, this compound, as a solid.

Quantitative Data Summary

The following table summarizes the quantitative data for the key reaction steps in the synthesis of this compound.

| Step | Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used | Yield (%) |

| 1 | (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 215.25 | 1.2 | 1.2 | 258.3 g | - |

| (S)-2-((S)-1-(3-chloro-2-fluorophenyl)-6-nitro-2-oxo-1,2-dihydro-3H-spiro[indole-3,3'-pyrrolidin]-1'-yl)acetic acid | 463.83 | 1.0 | 1.0 | 463.8 g | - | |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 1.1 | 226.9 g | - | |

| N-Hydroxysuccinimide (NHS) | 115.09 | 1.1 | 1.1 | 126.6 g | - | |

| Dichloromethane (DCM) | - | - | - | 5 L | - | |

| Coupled Product | 661.06 | - | - | - | 85 | |

| 2 | Coupled Product | 661.06 | 1.0 | 1.0 | 562.0 g | - |

| Trifluoroacetic Acid (TFA) | 114.02 | - | - | 1 L | - | |

| Dichloromethane (DCM) | - | - | - | 4 L | - | |

| This compound | 561.04 | - | - | - | 92 |

Reaction Visualization

The following diagram illustrates the key coupling reaction in the synthesis of this compound.

Caption: Key peptide coupling step for this compound synthesis.

This in-depth guide provides a foundational understanding of the synthesis of a key intermediate for Brigimadlin. The detailed protocol and quantitative data offer valuable insights for researchers and professionals in the field of drug development.

In-Depth Technical Guide to the Exploration of Brigimadlin Precursor Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigimadlin (BI 907828), a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, represents a promising therapeutic strategy in oncology, particularly for cancers harboring wild-type TP53.[1][2] By disrupting the interaction between MDM2 and p53, Brigimadlin prevents the ubiquitin-mediated degradation of p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis.[3][4] The exploration of Brigimadlin's precursor molecules is crucial for understanding its structure-activity relationship (SAR), optimizing its synthetic route, and identifying novel analogs with improved pharmacological properties. This technical guide provides a comprehensive overview of the core aspects of Brigimadlin precursor exploration, including synthetic methodologies, key experimental protocols, and quantitative biological data.

The MDM2-p53 Signaling Pathway and Mechanism of Action of Brigimadlin

The tumor suppressor protein p53 is a critical regulator of cellular stress responses. Its activation can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis to eliminate damaged cells. The E3 ubiquitin ligase MDM2 is a key negative regulator of p53. In many cancers with wild-type TP53, the function of p53 is abrogated by the overexpression of MDM2.[1]

Brigimadlin and its precursors are designed to fit into the hydrophobic pocket of MDM2, mimicking the binding of p53. This competitive inhibition stabilizes p53, leading to the transcriptional activation of its target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[1]

Synthesis of Brigimadlin Precursors: The Spiro-oxindole Scaffold

Brigimadlin belongs to the spiro-oxindole class of MDM2 inhibitors. The synthesis of its core scaffold and related precursors often involves multi-component reactions to rapidly build molecular complexity. A key synthetic strategy for analogous compounds, such as BI-0282, involves a three-component 1,3-dipolar cycloaddition followed by a late-stage Davis–Beirut reaction.[5] The synthesis of Brigimadlin itself is detailed in patent WO 2017/060431 A1.[5]

The general synthetic approach allows for the introduction of various substituents on the spiro-oxindole core, enabling the exploration of structure-activity relationships. Key precursors in the synthesis of Brigimadlin analogs like BI-0252 and BI-0282 include substituted isatins, amino acids, and various aldehydes and nitroalkenes, which undergo cycloaddition to form the spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one core.[6][7]

Quantitative Data of Brigimadlin and Precursor Molecules

The following tables summarize key in vitro data for Brigimadlin and its precursors/analogs, BI-0252 and BI-0282. This data is essential for comparing the potency and efficacy of these compounds.

| Compound | MDM2-p53 Interaction IC50 (AlphaScreen) | Cell Viability IC50 (SJSA-1) | Reference |

| Brigimadlin (BI 907828) | 2 nM | 12 nM | [1] |

| BI-0252 | 4 nM | Not Reported | [1] |

| BI-0282 | 5 nM | Not Reported | [1] |

| Compound | MDM2 Binding Affinity (Ki) | Reference |

| Brigimadlin (BI 907828) | Not Reported | |

| BI-0252 | Not Reported | |

| BI-0282 | Not Reported |

Note: Specific Ki values for these compounds were not publicly available in the searched literature. The IC50 values from the AlphaScreen assay provide a measure of the inhibition of the protein-protein interaction.

Experimental Protocols

Synthesis of Spiro[indole-3,2'-pyrrolidin]-2(1H)-one Core (General Protocol)

This protocol is adapted from the synthesis of related spiro-oxindole MDM2 inhibitors and serves as a general guideline.[8]

-

Reaction Setup: To a solution of a substituted isatin (1.0 eq.) and an α-amino acid (e.g., sarcosine, 1.2 eq.) in a suitable solvent (e.g., methanol) is added an alkene (1.1 eq.).

-

Cycloaddition: The reaction mixture is heated to reflux for a specified time (typically 2-24 hours) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield the desired spiro[indole-3,2'-pyrrolidin]-2(1H)-one core.

-

Characterization: The structure and purity of the product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Fluorescence Polarization (FP) Assay for MDM2-p53 Binding

This assay quantitatively measures the binding affinity of precursor molecules to MDM2.[9]

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled) in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).

-

Prepare a stock solution of recombinant human MDM2 protein in the same assay buffer.

-

Prepare serial dilutions of the test compounds (precursor molecules) in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add a fixed concentration of the fluorescently labeled p53 peptide to each well.

-

Add a fixed concentration of the MDM2 protein to each well (except for negative controls).

-

Add the serially diluted test compounds to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

-

Data Acquisition: Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

-

Data Analysis: The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for p53 and p21 Induction

This protocol is used to assess the cellular activity of the precursor molecules by measuring the levels of p53 and its downstream target, p21.[8][10]

-

Cell Culture and Treatment:

-

Seed a human cancer cell line with wild-type TP53 (e.g., SJSA-1) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the precursor molecules for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities can be quantified using densitometry software.

Conclusion

The exploration of Brigimadlin's precursor molecules is a multifaceted process that combines advanced organic synthesis with rigorous biological evaluation. The spiro-oxindole scaffold provides a versatile platform for generating a diverse range of analogs. By employing detailed experimental protocols such as fluorescence polarization and Western blotting, researchers can effectively quantify the potency and cellular activity of these precursors. The data gathered from these studies is instrumental in elucidating the structure-activity relationship and guiding the development of next-generation MDM2-p53 inhibitors with enhanced therapeutic potential. This in-depth technical guide serves as a valuable resource for professionals in the field of drug discovery and development, facilitating further advancements in this promising area of cancer therapy.

References

- 1. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Brigimadlin | C31H25Cl2FN4O3 | CID 129264140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The MDM2–p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2.9. Western blot analysis [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of a Key Intermediate in the Brigimadlin Synthesis Pathway

These application notes provide a detailed protocol for the synthesis of a key spirooxindole intermediate, a critical precursor in the synthetic route towards Brigimadlin (BI-907828), a potent MDM2-p53 antagonist. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Brigimadlin is an investigational small molecule inhibitor that targets the interaction between MDM2 and p53, a critical pathway in cancer progression. Its complex molecular architecture necessitates a multi-step synthetic approach. This document outlines the synthesis of a key spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one core structure, which serves as a foundational intermediate for Brigimadlin and related compounds. The synthesis employs a three-component 1,3-dipolar cycloaddition reaction.

Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of the spirooxindole intermediate and its subsequent conversion.

| Step | Intermediate | Reaction | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | Compound 6a | 1,3-Dipolar Cycloaddition | 6-Chloroisatin (B1630522), 1-Chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene, L-serine | Methanol (B129727) | 27-30 | >95 (after precipitation) |

| 2 | Compound 7 | N-Alkylation | Compound 6a , Cyclopropanecarboxaldehyde (B31225) | Acetic Acid | Not Isolated | Crude |

| 3 | Compound 8 | Nitro Reduction | Compound 7 , Raney Nickel | Methanol/Dichloromethane (B109758) | 92 (over 2 steps) | 90 |

| 4 | Compound 10 | Reductive Amination | Compound 8 , 4-formyl-3-nitrobenzoic acid methyl ester, Sodium triacetoxyborohydride (B8407120) | Acetic Acid | 83-85 | 70-75 |

Experimental Protocols

Step 1: Synthesis of Spirooxindole Intermediate (Compound 6a)

This protocol details the three-component 1,3-dipolar cycloaddition to form the core spirooxindole structure.

Materials:

-

6-Chloroisatin

-

1-Chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene

-

L-serine

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 6-chloroisatin (40 g, 220.3 mmol) and L-serine (23.2 g, 220.3 mmol) in methanol (500 mL), add 1-chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene (48.9 g, 242.3 mmol).

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

Cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is purified by precipitation from dichloromethane to yield the pure racemic spirooxindole 6a as a solid.[1]

Step 2: N-Alkylation of Spirooxindole (Compound 7)

This step involves the N-alkylation of the spirooxindole intermediate.

Materials:

-

Compound 6a

-

Cyclopropanecarboxaldehyde

-

Acetic Acid (AcOH)

Procedure:

-

Dissolve compound 6a (19 g, 44.6 mmol) in acetic acid (51 mL).

-

Add cyclopropanecarboxaldehyde (6.65 mL, 89.2 mmol) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

The resulting crude intermediate 7 is used in the next step without further purification.[1]

Step 3: Reduction of the Nitro Group (Compound 8)

This protocol describes the reduction of the nitro group to an amine.

Materials:

-

Crude intermediate 7

-

Raney Nickel (slurry in water)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the crude intermediate 7 (from the previous step, ~21.6 g) in a mixture of methanol (192 mL) and dichloromethane (128 mL).

-

Add a catalytic amount of Raney Nickel slurry.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) until the reaction is complete.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate containing crude intermediate 8 is concentrated and used directly in the subsequent step.[1]

Step 4: Reductive Amination (Compound 10)

This final detailed step involves the reductive amination to introduce another key fragment of the Brigimadlin structure.

Materials:

-

Crude intermediate 8

-

4-formyl-3-nitrobenzoic acid methyl ester

-

Sodium triacetoxyborohydride

-

Acetic Acid (AcOH)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve crude intermediate 8 (20.8 g, ~38.8 mmol) in acetic acid (59.5 mL).

-

Add 4-formyl-3-nitrobenzoic acid methyl ester (13.5 g, 62.4 mmol).

-

Stir the mixture for 1 hour at room temperature.

-

Cool the mixture using a water bath.

-

Slowly add sodium triacetoxyborohydride (26.9 g, 120.6 mmol) in portions, maintaining the temperature.

-

Remove the cooling bath and stir the mixture for 16 hours at room temperature.

-

Carefully quench the reaction with water and dilute with dichloromethane.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield crude intermediate 10 .[1] This intermediate is then carried forward for the final steps of the Brigimadlin synthesis.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the key intermediates.

Caption: Synthetic workflow for Brigimadlin intermediate-10.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Brigimadlin Intermediate-1

Introduction

Brigimadlin (BI 907828) is a potent and selective, orally available, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] By disrupting this interaction, Brigimadlin can restore the tumor-suppressing function of p53, making it a promising therapeutic agent in oncology, particularly for cancers with wild-type TP53. The synthesis of complex molecules like Brigimadlin involves multiple steps, and ensuring the purity of key intermediates is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of a key precursor in the Brigimadlin synthesis, designated here as Brigimadlin Intermediate-1.

This compound is a substituted isatin (B1672199) derivative, a crucial building block for the construction of the spiro-oxindole core of Brigimadlin. The purity of this intermediate directly impacts the yield and impurity profile of subsequent synthetic steps. The developed HPLC method is designed to be accurate, precise, and specific for the quantification of this compound and the separation of potential process-related impurities and degradation products.

Materials and Methods

Instrumentation

-

HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

-

Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition (or equivalent).

-

Analytical Balance: Mettler Toledo XPE205 (or equivalent).

-

pH Meter: Thermo Scientific Orion Star A211 (or equivalent).

Chemicals and Reagents

-

This compound Reference Standard: (Purity > 99.5%)

-

Acetonitrile (ACN): HPLC grade

-

Methanol (MeOH): HPLC grade

-

Water: Milli-Q or HPLC grade

-

Formic Acid: (≥98%)

-

Ammonium Acetate: (≥98%)

Chromatographic Conditions

A reverse-phase HPLC method was developed and optimized for the analysis of this compound.

| Parameter | Condition |

| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 25 minutes |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 90 | 10 |

| 25.0 | 90 | 10 |

Experimental Protocols

Standard Solution Preparation

-

Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

-

Dissolve the standard in a diluent (50:50 Methanol:Water) and sonicate for 5 minutes to ensure complete dissolution.

-

Make up to the mark with the diluent to obtain a final concentration of 100 µg/mL.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

Sample Solution Preparation

-

Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

-

Follow steps 2-4 of the Standard Solution Preparation to obtain a sample solution with a nominal concentration of 100 µg/mL.

Method Validation Parameters

The developed method was validated according to ICH guidelines for the following parameters:

-